Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate
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Overview
Description
Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a tetrahydrothiophene moiety with a sulfone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene ring is introduced via a cyclization reaction involving a suitable diene and a sulfur source.
Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to the sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Benzyl Carbamate: The final step involves coupling the piperidine intermediate with benzyl carbamate under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydrothiophene moiety can undergo oxidation to form the sulfone group.
Reduction: The sulfone group can be reduced back to the sulfide under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to modulate enzyme activity or receptor binding makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate: Unique due to its combination of a benzyl group, a piperidine ring, and a tetrahydrothiophene moiety with a sulfone group.
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Similar in having a tetrahydrothiophene moiety with a sulfone group but differs in the rest of the structure.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine: Lacks the benzyl carbamate group, making it less complex.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
benzyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(23-12-14-4-2-1-3-5-14)18-15-6-9-19(10-7-15)16-8-11-24(21,22)13-16/h1-5,15-16H,6-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJWPYLLCUSFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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